molecular formula C6H9NO4 B1487485 2-(3-Oxomorpholin-4-yl)acetic acid CAS No. 933692-47-8

2-(3-Oxomorpholin-4-yl)acetic acid

Cat. No. B1487485
M. Wt: 159.14 g/mol
InChI Key: SZUPCAZDKKJKEX-UHFFFAOYSA-N
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Description

“2-(3-Oxomorpholin-4-yl)acetic acid” is a chemical compound with the molecular formula C6H9NO4 . It has a molecular weight of 159.14 . The IUPAC name for this compound is (3-oxo-4-morpholinyl)acetic acid .


Synthesis Analysis

The synthesis of “2-(3-Oxomorpholin-4-yl)acetic acid” involves several steps. One method involves the reaction of N-[2-(6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1H-indol-6-yl]-N-methylamine with (3-oxomorpholin-4-yl)acetic acid in pyridine . The reaction mixture is stirred at room temperature for 12 hours, then concentrated under reduced pressure .


Molecular Structure Analysis

The InChI code for “2-(3-Oxomorpholin-4-yl)acetic acid” is 1S/C6H9NO4/c8-5-4-11-2-1-7(5)3-6(9)10/h1-4H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(3-Oxomorpholin-4-yl)acetic acid” is a solid at room temperature . It has a high solubility, with a Log S (ESOL) value of -0.05 . Its lipophilicity, measured by Log Po/w (iLOGP), is 0.87 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research into the synthesis and chemical properties of morpholine derivatives, including "2-(3-Oxomorpholin-4-yl)acetic acid", has led to the development of compounds with varied biological activities. For example, derivatives of 1,2,4-triazole containing thiophene have shown potential as intermediates for further synthesis, demonstrating analgesic, neuroleptic, and anti-inflammatory activities, among others (Salionov, 2015).
  • The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates through rhodium(II) acetate catalyzed O–H and N–H carbene insertion has been described, presenting new building blocks for pharmaceutical research (Trstenjak, Ilaš, & Kikelj, 2013).

Pharmacological Applications

  • Certain derivatives of "2-(3-Oxomorpholin-4-yl)acetic acid" have been investigated for their pharmacological potential. For instance, compounds related to this chemical structure have been studied for their aldose reductase inhibitory activity, suggesting potential applications in managing complications related to diabetes (Kučerová-Chlupáčová et al., 2020).
  • Another study focused on the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, highlighting the potential for treating fungal infections with newly synthesized morpholine derivatives (Bardiot et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(3-oxomorpholin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5-4-11-2-1-7(5)3-6(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUPCAZDKKJKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxomorpholin-4-yl)acetic acid

CAS RN

933692-47-8
Record name 2-(3-oxomorpholin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to a solution of benzyl (3-oxomorpholin-4-yl)acetate (319 mg, 1.3 mmol) in methanol (5 ml) was added 20% palladium hydroxide-carbon (64 mg) at room temperature. Then, the mixture was stirred for 2 hr under a hydrogen atmosphere at normal pressure. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure to give the title compound (206 mg, yield over weight).
Name
benzyl (3-oxomorpholin-4-yl)acetate
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
64 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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